molecular formula C10H20N2O2 B8349073 4-Amino-1-carbethoxy-3-ethylpiperidine

4-Amino-1-carbethoxy-3-ethylpiperidine

Cat. No.: B8349073
M. Wt: 200.28 g/mol
InChI Key: JYLLDHXJGYVTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-carbethoxy-3-ethylpiperidine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 4-amino-3-ethylpiperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-3-8-7-12(6-5-9(8)11)10(13)14-4-2/h8-9H,3-7,11H2,1-2H3

InChI Key

JYLLDHXJGYVTOA-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1N)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium acetate (33 g) was added to the stirred solution of 1-carbethoxy-3-ethyl-4-piperidinone (8.2 g, 41 mmol) in methanol (125 ml) and stirring was continued for 3 hr at ambient temperature. The resulting mixture was cooled at 0° C. and sodium cyanoborohydride (2.5 g, 39 mmol) was added to it. Cooling was removed after 10 min. and resulting mixture was stirred for 6 hr at ambient temperature. The reaction mixture was concentrated to dryness, triturated with water, acidified with conc. HCl (pH 3˜4) and extracted with ethyl acetate to remove impurities. The aqueous layer was basified with 1 M sodium hydroxide solution (pH ˜10) and extracted with ethyl acetate. Ethyl acetate extract was dried (Na2SO4) and concentrated to dryness to furnish crude 4-amino-1-carbethoxy-3-ethylpiperidine, which was used as such in the next step. 4-Amino-1-carbethoxy-3-ethylpiperidine was suspended in 5 M NaOH solution (36 ml), stirred at 120° C. for 120 hr, cooled, extracted with ethyl acetate, dried (Na2SO4) and concentrated to dryness to afford 4-amino-3-ethylpiperidine. Yield 3.1 g (59.6%), C7H16N2, m/z 129 (M+1).
Quantity
33 g
Type
reactant
Reaction Step One
Name
1-carbethoxy-3-ethyl-4-piperidinone
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

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